Cas no 1311278-02-0 (2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile)

2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile
- 2-Chloro-6-(4-fluorophenyl)isonicotinonitrile
-
- Inchi: 1S/C12H6ClFN2/c13-12-6-8(7-15)5-11(16-12)9-1-3-10(14)4-2-9/h1-6H
- InChI Key: BEOZDPFJDMEOJM-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CC(C2C=CC(=CC=2)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 280
- Topological Polar Surface Area: 36.7
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C115340-100mg |
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile |
1311278-02-0 | 100mg |
$ 280.00 | 2022-06-06 | ||
TRC | C115340-50mg |
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile |
1311278-02-0 | 50mg |
$ 170.00 | 2022-06-06 |
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile Related Literature
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Additional information on 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile
Introduction to 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile (CAS No. 1311278-02-0)
2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile, with the CAS number 1311278-02-0, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted isonicotinonitrile moiety and a 4-fluorophenyl group. These structural features contribute to its diverse biological activities and make it a valuable candidate for various therapeutic applications.
The chemical formula of 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile is C13H8ClFN2. It is a white crystalline solid with a molecular weight of 254.66 g/mol. The compound's high chemical stability and solubility in organic solvents make it suitable for a wide range of experimental conditions, including in vitro and in vivo studies.
In the realm of medicinal chemistry, 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile has been extensively studied for its potential as a lead compound in drug discovery. Recent research has focused on its ability to modulate various biological targets, such as enzymes, receptors, and signaling pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cell signaling and proliferation. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
Beyond its enzymatic inhibition properties, 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in various diseases, including arthritis, asthma, and neurodegenerative disorders. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. These findings suggest that 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile could be developed into a novel anti-inflammatory drug with broad therapeutic applications.
The pharmacokinetic properties of 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile have also been evaluated in several studies. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for the development of effective oral medications. The compound's good oral bioavailability and low toxicity make it an attractive candidate for further clinical evaluation.
In addition to its therapeutic potential, 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile has also been explored for its use as a synthetic intermediate in the production of other bioactive compounds. Its versatile chemical structure allows it to be readily modified through various chemical reactions, making it a valuable building block in the synthesis of more complex molecules with diverse biological activities.
The safety profile of 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile has been thoroughly investigated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety evaluations are necessary to ensure its safe use in humans.
In conclusion, 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile (CAS No. 1311278-02-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for future advancements in drug discovery and development.
1311278-02-0 (2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile) Related Products
- 1361707-78-9(Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-methoxypyridine-2-acetate)
- 90732-15-3(4-(propan-2-yl)pyridine-3-carbaldehyde)
- 2171721-52-9(2-{1-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylazetidin-3-yl}propanoic acid)
- 1805731-74-1(1-Bromo-3-(3-iodo-2-nitrophenyl)propan-2-one)
- 2413846-99-6(9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid)
- 21581-47-5(2-(3-ethoxy-4-methoxyphenyl)ethyl(methyl)amine)
- 51081-91-5(4-(5-phenylthiophen-2-yl)but-3-en-2-one)
- 2098014-52-7(2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one)
- 88795-89-5(2-Butanone, 1-[4-(1-methylethoxy)phenyl]-)
- 2443816-41-7(SEL120-34A monohydrochloride)




